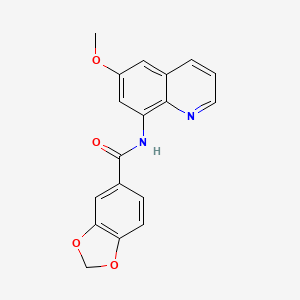

N-(6-methoxy-8-quinolinyl)-1,3-benzodioxole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to N-(6-methoxy-8-quinolinyl)-1,3-benzodioxole-5-carboxamide often involves condensation reactions, employing carboxylic acid derivatives with various amines. For example, quinoxalin-2-carboxamides, sharing a quinoline core, are synthesized by condensing quinoxalin-2-carboxylic acid with amines in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and 1-hydroxybenzotriazole, indicating a general approach for constructing quinoline derivatives with specific functional groups (Mahesh et al., 2011).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often analyzed through spectroscopic methods. For instance, the structure-activity relationships (SAR) of novel quinoxalin-2-carboxamides were designed based on a ligand-based approach employing a three-point pharmacophore model, indicating the importance of aromatic residues, linking carbonyl groups, and basic nitrogen in their molecular structure for pharmacological activity (Mahesh et al., 2010).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, demonstrating a range of chemical properties. For example, synthesis of 3-benzyl-2-hydroxy-7,8-dihydro-6H-quinolin-5-ones from Baylis-Hillman adducts showcases the versatility of quinoline derivatives in forming biologically interesting compounds through chemical transformations (Gowrisankar et al., 2005).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility and melting points, are crucial for their pharmacological application. The crystal and solution structures of quinoline derivatives reveal significant insights into their physical characteristics, which can be manipulated through chemical modifications for desired outcomes (Baul et al., 2009).

Chemical Properties Analysis

Quinoline derivatives exhibit a wide range of chemical properties, including fluorescence, which can be utilized in biomedical analysis. For example, 6-methoxy-4-quinolone is identified as a novel fluorophore with strong fluorescence in a wide pH range, demonstrating the chemical versatility of quinoline derivatives (Hirano et al., 2004).

Aplicaciones Científicas De Investigación

Receptor Antagonism

Research has identified compounds structurally related to N-(6-methoxy-8-quinolinyl)-1,3-benzodioxole-5-carboxamide as potential serotonin type-3 (5-HT3) receptor antagonists. Quinoxalin-2-carboxamides, sharing a core structural similarity, were designed and synthesized to fulfill pharmacophoric requirements for 5-HT3 receptor antagonism. These compounds demonstrated effectiveness in antagonizing the 5-HT3 receptor, with some variants displaying potent activity in pharmacological evaluations. This suggests their potential utility in developing treatments for conditions mediated by the 5-HT3 receptor, such as gastrointestinal disorders or as antiemetic agents during chemotherapy (Mahesh et al., 2011).

Antimicrobial Activity

Another study focused on quinoline derivatives containing an azole nucleus, exploring their antimicrobial properties. These compounds, including quinoline-2-carbohydrazide derivatives, were evaluated for their antimicrobial activity against a variety of microorganisms. The research highlighted that some newly synthesized quinoline derivatives showed good to moderate activity against several pathogens, indicating the potential of N-(6-methoxy-8-quinolinyl)-1,3-benzodioxole-5-carboxamide related structures in antimicrobial drug development (Özyanik et al., 2012).

Catalytic Applications in Synthesis

Investigations into rigid P-chiral phosphine ligands, including those incorporating quinoxaline frameworks similar to N-(6-methoxy-8-quinolinyl)-1,3-benzodioxole-5-carboxamide, have shown their efficacy in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These ligands have demonstrated high enantioselectivities and catalytic activities, suggesting their potential in synthesizing chiral pharmaceutical ingredients, which could have a wide range of therapeutic applications (Imamoto et al., 2012).

Safety and Hazards

Propiedades

IUPAC Name |

N-(6-methoxyquinolin-8-yl)-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4/c1-22-13-7-11-3-2-6-19-17(11)14(9-13)20-18(21)12-4-5-15-16(8-12)24-10-23-15/h2-9H,10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQECTTAYWDDRSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methoxyquinolin-8-yl)-1,3-benzodioxole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{(3S*,4R*)-4-isopropyl-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5526581.png)

![2-{2-[2-(4-fluorophenyl)-4-morpholinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5526587.png)

![2-methoxy-4-(2-{[phenyl(phenylsulfonyl)amino]acetyl}carbonohydrazonoyl)phenyl methyl carbonate](/img/structure/B5526600.png)

![4-(4-methyl-1-piperazinyl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5526602.png)

![1-[2-(cycloheptylamino)-2-oxoethyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5526607.png)

![N-[4-(2-furoylamino)phenyl]-2-pyrazinecarboxamide](/img/structure/B5526613.png)

![(4aS*,7aR*)-1-[3-(1,3-benzothiazol-2-yl)propanoyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5526636.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5526640.png)

![N'-benzylidene-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5526641.png)

![ethyl 4-[(2-furylmethyl)amino]-8-methyl-3-quinolinecarboxylate](/img/structure/B5526655.png)

![2-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5526665.png)

![(4aR*,7aS*)-N,N-dimethyl-4-[(2-methyl-1,3-oxazol-4-yl)methyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5526671.png)